Di-tert-butyl oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Thermal Decomposition Studies

Scientific Field: Thermal Analysis and Calorimetry

Summary of Application: Di-tert-butyl azodicarboxylate (DBAD), a compound similar to Di-tert-butyl oxalate, has been studied for its thermal decomposition mechanism and hazard assessment.

Methods of Application: The decomposition mechanism of DBAD was analyzed using a C80 Micro-calorimeter and STA-FTIR-MS instrument.

Results: The heat release per unit mass of DBAD is 699.85±52.88 kJ kg −1, and the activation energy calculated by Friedman method ranges from 28.58 to 52.03 kJ mol −1.

Use in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: Azodicarboxylates, including Di-tert-butyl azodicarboxylate (DBAD), are usually applied as reactive intermediates to synthesize other macromolecular substances due to their unique structural characteristics.

Methods of Application: The Mitsunobu reaction refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents.

Results: The Mitsunobu reaction has the characteristics of mild reaction conditions, high yield, and configuration inversion.

Preparation of Disodium Salt of 2-[(Dihydroxyphosphinyl)Difluoromethyl]Propenoic Acid

Summary of Application: Di-tert-butyl oxalate is used in the preparation of disodium salt of 2-[(dihydroxyphosphinyl)difluoromethyl]propenoic acid.

Transesterification of β-Keto Esters

Summary of Application: Di-tert-butyl oxalate can be used in the transesterification of β-keto esters, a useful transformation in organic synthesis.

Methods of Application: The transesterification of β-keto esters most likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important.

Results: β-Keto ester groups may be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters.

Preparation of Other Esters

Summary of Application: Di-tert-butyl oxalate can be used in the preparation of other esters.

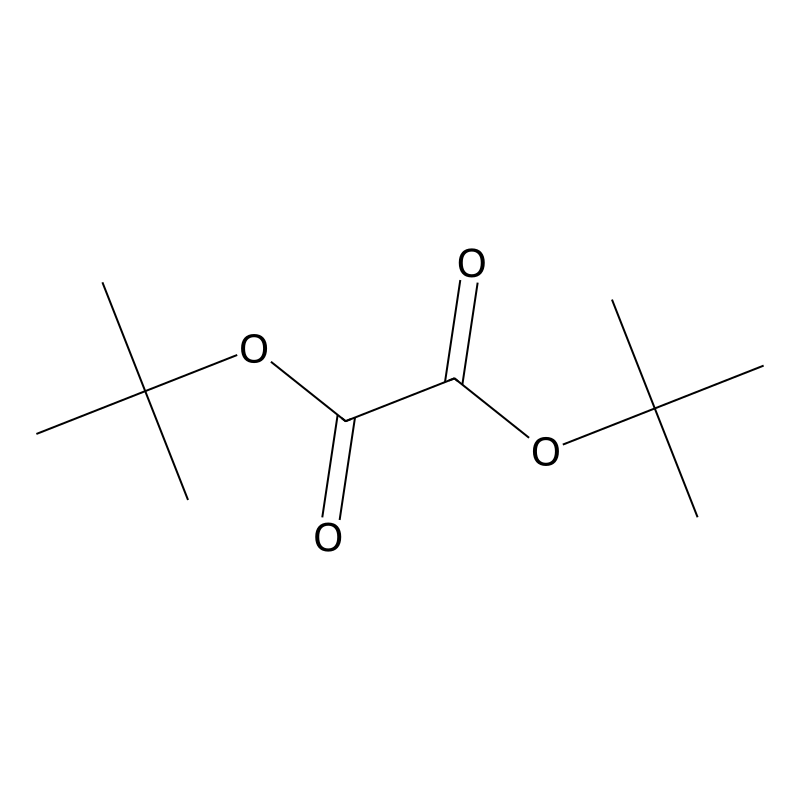

Di-tert-butyl oxalate is characterized by its two tert-butyl groups attached to the oxalate moiety. This compound appears as a colorless liquid and has a relatively low boiling point. It is soluble in organic solvents and exhibits reactivity typical of esters. The compound is often used in organic synthesis due to its ability to act as a reagent or solvent in various

- DTBPOX safety data is not widely documented. However, considering its organic ester structure, it's likely flammable and may react with strong acids or bases.

- Due to the lack of specific data, it's advisable to handle DTBPOX with appropriate caution in a well-ventilated laboratory setting, following standard laboratory safety protocols.

- Hydrolysis: Under acidic or basic conditions, di-tert-butyl oxalate can hydrolyze to yield oxalic acid and tert-butanol.

- Transesterification: This compound can react with alcohols to form other esters, making it useful in synthesizing various organic compounds.

- Decomposition: Di-tert-butyl oxalate can decompose thermally or under specific catalytic conditions to produce radicals and carbon dioxide .

Di-tert-butyl oxalate can be synthesized through several methods:

- Esterification Reaction: The most common method involves the reaction of oxalic acid with tert-butanol in the presence of an acid catalyst.

- Transesterification: Another approach includes reacting dimethyl oxalate with tert-butanol under suitable conditions .

- Copper-Catalyzed Reactions: Recent studies have explored copper-catalyzed processes that involve di-tert-butyl peroxide leading to various carbonylation products .

Interaction studies involving di-tert-butyl oxalate focus on its reactivity with other chemicals. For instance:

- Radical Formation: The thermal decomposition of di-tert-butyl oxalate can lead to the formation of tert-butoxy radicals, which may participate in further reactions .

- Catalytic Reactions: Its role as a substrate in copper-catalyzed reactions highlights its potential for facilitating complex organic transformations .

Di-tert-butyl oxalate shares similarities with several other compounds, particularly within the category of esters and oxalates. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Diethyl oxalate | C6H10O4 | Lower boiling point; used as a solvent |

| Dimethyl oxalate | C4H6O4 | More volatile; commonly used in organic synthesis |

| Di-n-butyl oxalate | C10H18O4 | Similar structure but different alkyl groups |

Uniqueness

Di-tert-butyl oxalate's uniqueness lies in its bulky tert-butyl groups which provide steric hindrance, influencing its reactivity and making it distinct from simpler esters such as diethyl or dimethyl oxalates. This steric bulk can affect the compound's behavior in reactions and interactions with biological systems.

Industrial Synthesis via Esterification of Oxalic Acid with Tert-butanol

The traditional industrial synthesis of di-tert-butyl oxalate follows the Fischer esterification pathway, employing oxalic acid and tert-butanol as primary reactants. This approach utilizes acid catalysis to promote the condensation reaction between the carboxylic acid functionality and alcohol, resulting in ester bond formation with concurrent water elimination. Industrial implementations typically operate under controlled temperature regimes ranging from 80°C to 102°C to maintain optimal reaction kinetics while preventing thermal decomposition of sensitive intermediates.

The esterification process requires careful temperature management throughout multiple reaction phases. Initial esterification occurs at temperatures between 94°C and 106°C, followed by azeotropic dehydration conducted at elevated temperatures up to 170°C. This temperature profile enables efficient water removal, which drives the equilibrium toward ester formation according to Le Chatelier's principle. Industrial reactors typically employ continuous ethanol addition during the azeotropic dehydration phase to maintain optimal reaction conditions.

Production yields using conventional esterification methods generally achieve 82% conversion efficiency. However, these yields can be significantly impacted by side reactions, particularly thermal decomposition of oxalic acid at elevated temperatures. The industrial process addresses these challenges through precise temperature control and the implementation of azeotropic water removal systems that minimize residence time at high temperatures.

| Process Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Initial Esterification Temperature | 94-106°C | Critical for reaction initiation |

| Azeotropic Dehydration Temperature | 80-170°C | Essential for water removal |

| Reaction Time | 2-6 hours | Balances yield and decomposition |

| Alcohol to Acid Ratio | 1:0.35-0.80 by weight | Influences conversion efficiency |

Catalytic Methods for Improved Yield and Purity

Advanced catalytic systems have been developed to enhance the efficiency of di-tert-butyl oxalate synthesis beyond traditional acid-catalyzed esterification. Ytterbium triflate [Yb(OTf)₃] has emerged as a particularly effective catalyst system, achieving yields up to 92% when employed in acetonitrile at 80°C. This lanthanide-based catalyst system demonstrates superior performance compared to conventional acid catalysts, particularly in promoting selective ester formation while minimizing side reactions.

The catalytic mechanism involves Lewis acid activation of the carbonyl functionality, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol component. Temperature optimization studies have revealed that acetonitrile solvent systems provide optimal results at 80°C, with lower temperatures yielding undesired carbonate byproducts. The solvent selection proves critical, as reactions conducted in dichloromethane, 1,4-dioxane, and dimethylformamide resulted in significantly reduced yields of 34%, 15%, and 28% respectively.

Copper-based catalytic systems utilizing N-oxyl radicals have shown promise for oxidative esterification approaches. These systems employ CuCl/tetramethylethylenediamine/1,5-dimethyl-9-azanoradamantane N-oxyl catalyst combinations to achieve aerobic oxidative esterification from ethylene glycol precursors. The mechanism involves preferential bidentate coordination of glycol-derived alcohols to copper(II) species, followed by efficient two-electron transfer processes.

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Yb(OTf)₃ | Acetonitrile | 80 | 92 | 1 hour |

| Yb(OTf)₃ | Nitromethane | 60 | 77 | 1 hour |

| Cu/N-Oxyl | Various | 80 | 85-95 | 2-4 hours |

| Traditional H₂SO₄ | Toluene | 110 | 82 | 3-6 hours |

Laboratory-scale Preparation Using Anhydrous Conditions

Laboratory-scale synthesis of di-tert-butyl oxalate benefits significantly from anhydrous reaction conditions that eliminate competing hydrolysis reactions and improve overall yield. Anhydrous methodologies typically employ sodium tert-butoxide as a nucleophilic species, reacting with appropriate electrophilic carbonyl sources under inert atmosphere conditions. These approaches achieve yields ranging from 76% to 89% depending on specific reaction parameters and purification protocols.

The sodium tert-butoxide methodology involves initial preparation of the alkoxide base through reaction of metallic sodium with tert-butanol in anhydrous hydrocarbon solvents. Typical procedures employ n-hexane or toluene as reaction media, with the alkoxide formation conducted at 110°C under nitrogen atmosphere. Carbon dioxide introduction creates the corresponding carbonate intermediate, which subsequently reacts with diphosgene to form the desired diester product.

Reaction temperature control proves critical for laboratory-scale synthesis, with optimal conditions maintained between 0°C and 40°C during the carbonylation step. The process utilizes phase transfer catalysts such as N,N,N',N'-tetramethylethylenediamine or triethylenediamine to enhance reaction efficiency. Crown ether co-catalysts further accelerate reaction rates while improving selectivity and product purity.

Alternative laboratory approaches employ oxalic acid dihydrate in solvent-free conditions, utilizing the crystalline water content to facilitate ester formation. These methods demonstrate particular utility for small-scale preparations, achieving good yields through direct reaction of nitriles with tert-butanol sources. The solvent-free approach reduces environmental impact while simplifying work-up procedures.

| Laboratory Method | Key Reagents | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Sodium tert-butoxide/Diphosgene | t-BuONa, Diphosgene | 0-40°C, N₂ atmosphere | 76-89 |

| Anhydrous Esterification | Oxalic acid, t-BuOH | 80-120°C, Dean-Stark | 70-85 |

| Solvent-free Conditions | Oxalic acid dihydrate | 60-100°C, no solvent | 65-80 |

| Flow Chemistry | Various | Controlled residence time | 85-95 |

Purification Techniques and Quality Control Measures

Purification of di-tert-butyl oxalate requires sophisticated separation techniques due to the compound's moderate volatility and potential for thermal decomposition. Vacuum distillation represents the primary purification method, typically conducted at reduced pressures of 21.3-22.1 kPa with boiling points between 120°C and 125°C. This approach minimizes thermal stress while achieving effective separation from reaction byproducts and unreacted starting materials.

The purification protocol typically involves multiple washing stages to remove catalytic residues and ionic impurities. Acid washing using 3% citric acid solution removes basic catalyst components, while subsequent alkaline washing with 2% sodium carbonate solution neutralizes acidic impurities. Final water washing continues until the aqueous phase achieves pH 6-7 with conductivity below 100 microsiemens, indicating effective removal of ionic contaminants.

Quality control measures focus on purity assessment through various analytical techniques. Gas chromatography provides quantitative analysis of product purity, with commercial standards typically achieving 99% purity. Storage conditions require temperatures between 2°C and 8°C to maintain product stability and prevent thermal decomposition. The compound demonstrates good stability under these conditions, with recommended storage in sealed containers under inert atmosphere.

Advanced purification techniques employ crystallization methods for high-purity applications. The compound's melting point range of 69-72°C enables effective recrystallization from appropriate solvent systems. Cooling crystallization from organic solvents provides additional purification beyond distillation, particularly valuable for pharmaceutical applications requiring exceptional purity standards.

| Purification Stage | Method | Conditions | Purpose |

|---|---|---|---|

| Primary Separation | Vacuum Distillation | 120-125°C, 21.3 kPa | Bulk purification |

| Acid Wash | Citric Acid (3%) | Room temperature | Remove basic impurities |

| Base Wash | Na₂CO₃ (2%) | Room temperature | Neutralize acids |

| Final Wash | Deionized Water | pH 6-7, <100 μS | Remove ionic species |

| Crystallization | Organic Solvent | 0-5°C | High purity finishing |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant